Boc-L-6-hydroxynorleucine
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry
Unnatural amino acids (UAAs) are non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids encoded by the universal genetic code. bitesizebio.comnih.gov Their incorporation into peptides and proteins is a powerful strategy in chemical biology and medicinal chemistry, offering the ability to introduce novel chemical functionalities, structural constraints, and physicochemical properties. acs.orgrsc.org
The significance of UAAs stems from their ability to:
Enhance Pharmacological Profiles : UAAs are crucial in drug discovery for optimizing the activity, selectivity, and stability of drug candidates. uq.edu.au By introducing specific functional groups, researchers can improve a drug molecule's affinity for its target.
Increase Structural Diversity : The synthesis and incorporation of UAAs expand the chemical space accessible to peptides, allowing for the creation of molecules with unique three-dimensional structures. uq.edu.aufrontiersin.org This is invaluable for developing peptidomimetics with improved therapeutic potential. acs.orgfrontiersin.org
Improve Stability : Peptides composed solely of natural amino acids are often susceptible to rapid degradation by proteases in the body. Incorporating UAAs can enhance the proteolytic stability of peptides, leading to a longer duration of action. nih.govrsc.org
Serve as Probes and Building Blocks : UAAs are used as molecular tools to study protein structure and function, protein-protein interactions, and to engineer enzymes with novel catalytic activities. bitesizebio.comrsc.orgfrontiersin.org They are fundamental building blocks in the synthesis of complex, biologically active molecules. uq.edu.aubioascent.com
The utility of UAAs is demonstrated by their presence in several FDA-approved drugs, highlighting their established role in modern medicine. acs.org
Historical Context of Boc-L-6-hydroxynorleucine within Peptide Synthesis Methodologies
The history of this compound is intrinsically linked to the development of solid-phase peptide synthesis (SPPS), a methodology pioneered by R.B. Merrifield. mdpi.com A cornerstone of this technique is the use of the tert-butoxycarbonyl (Boc) group to temporarily protect the N-terminal amino function of each amino acid building block. mdpi.comorganic-chemistry.org The Boc group is stable under the conditions required for peptide bond formation but can be readily removed with acid, allowing for the stepwise assembly of a peptide chain. organic-chemistry.orgspbu.ru
Within this framework, L-6-hydroxynorleucine emerged as a key chiral intermediate for the synthesis of vasopeptidase inhibitors, a class of drugs designed to treat hypertension and congestive heart failure. researchgate.net Notably, it is a crucial component in the synthesis of the drug Omapatrilat. mdpi.comresearchgate.net The demand for this intermediate spurred the development of various synthetic strategies, including biocatalytic processes. researchgate.netresearchgate.net Early methods focused on the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate (B1630785) dehydrogenase. mdpi.comresearchgate.net Subsequent research led to more efficient routes, such as the enzymatic resolution of racemic 6-hydroxynorleucine, which made the chiral building block more accessible for pharmaceutical development. researchgate.netnih.govftb.com.hr These advancements underscore the compound's long-standing importance as a valuable building block in medicinal chemistry. researchgate.net
Current Research Trajectories and Future Outlook for this compound
Current research continues to leverage the unique properties of this compound as a versatile synthetic intermediate. chemimpex.com Its bifunctional nature, with a protected amine and a reactive hydroxyl group, makes it a valuable component in several areas of advanced chemical research.
Key Research Areas:
Peptide Synthesis and Drug Development : The compound remains a crucial building block for synthesizing tailored peptides with specific biological functions. chemimpex.com Its incorporation can influence the conformation and bioactivity of peptides, making it a target for developing novel therapeutics. chemimpex.comiris-biotech.de
Protein Engineering : Researchers utilize this compound in the modification of proteins to enhance their stability and functionality, which is particularly beneficial in biotechnology. chemimpex.com
Bioconjugation : The hydroxyl group on the side chain serves as a handle for bioconjugation, allowing for the attachment of other molecules like fluorescent probes, imaging agents, or drug payloads. chemimpex.com This is essential for creating targeted therapies and diagnostic tools. chemimpex.com
Neuroscience Research : The compound is employed in studies related to neurotransmitter systems, contributing to the understanding of neurological disorders. chemimpex.com
The future outlook for this compound is promising. As the demand for more sophisticated and effective peptide-based drugs and biologics grows, the need for versatile building blocks like this compound will continue to increase. Ongoing research into more efficient and cost-effective synthetic methods will further enhance its accessibility and broaden its applications in biochemical and pharmaceutical research. researchgate.net Its role in advancing peptide-based therapies and enhancing drug efficacy appears secure. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463788 | |
| Record name | BOC-L-6-HYDROXYNORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77611-37-1 | |
| Record name | BOC-L-6-HYDROXYNORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc L 6 Hydroxynorleucine and Its Precursors
Chemical Synthesis Routes
Chemical methods provide versatile pathways to L-6-hydroxynorleucine and its derivatives, allowing for a wide range of modifications. These routes often leverage common starting materials and established reaction mechanisms to build the target molecule.
A notable strategy for synthesizing 6-hydroxynorleucine involves the direct conversion of L-lysine, an inexpensive and readily available amino acid. researchgate.netnih.gov This approach replaces the ε-amino group of the lysine (B10760008) side chain with a hydroxyl group. One reported method achieves this transformation through the rearrangement of an N-nitrosodichloroacetamide intermediate. researchgate.net This process effectively converts the side chain's nitrogen atom into an oxygen atom, yielding the desired 6-hydroxynorleucine scaffold in a sequence that can be performed with a single purification step. researchgate.net Another approach involves the spontaneous hydrolysis of a diazonium intermediate derived from Nα-Fmoc-lysine. nih.gov Such methods are advantageous as they utilize a chiral pool starting material, preserving the stereochemistry at the α-carbon.
The synthesis of Boc-L-6-hydroxynorleucine inherently involves protecting group chemistry. A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from participating in undesired side reactions during a chemical transformation. organic-chemistry.org
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino moiety in amino acid chemistry. americanpeptidesociety.orgorganic-chemistry.org It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions, while being easily removable under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), which generates volatile byproducts. americanpeptidesociety.orgorganic-chemistry.org This stability profile allows for selective reactions at other sites of the molecule, such as the C-6 hydroxyl group or the carboxylic acid. chemimpex.com
In multi-step syntheses, an orthogonal protection strategy is often necessary. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgiris-biotech.de For example, while the α-amino group is protected as a Boc-carbamate, the carboxylic acid might be protected as a benzyl (B1604629) ester (removable by hydrogenolysis) and the side-chain hydroxyl group could be protected as a silyl (B83357) ether (removable by fluoride (B91410) ions). The choice of protecting groups is critical, especially when performing reactions such as the oxidation of the primary alcohol of hydroxynorleucine to an aldehyde, a transformation that has proven challenging and can be complicated by product decomposition. nih.gov
Ensuring the correct stereochemistry is paramount in the synthesis of chiral molecules like L-6-hydroxynorleucine. Stereoselective synthesis aims to produce a single desired stereoisomer. Besides using chiral starting materials like L-lysine, asymmetric synthesis methods can construct the chiral center with a high degree of control.
Methodologies have been developed for the stereoselective synthesis of substituted seven-membered lactams, which are structurally related scaffolds. researchgate.net These methods can involve acyl iminium ion cyclization to generate bicyclic systems as single diastereomers. researchgate.net For related structures like γ-hydroxynorvaline, a combination of organocatalysis (e.g., a Mannich reaction) and biocatalysis (enzymatic ketone reduction) has been used to sequentially construct two stereogenic centers with excellent control, providing access to all four possible stereoisomers. nih.gov The principles from these stereoselective syntheses of complex amino acids and heterocyclic scaffolds are applicable to the design of routes for enantiomerically pure hydroxynorleucine derivatives. mdpi.com
Strategic Functionalization and Protecting Group Chemistry
Biocatalytic and Chemoenzymatic Synthesis of L-6-Hydroxynorleucine
Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages for the synthesis of chiral amino acids, including high stereoselectivity, mild reaction conditions, and environmental compatibility. wiley.comresearchgate.net
A highly efficient biocatalytic route to L-6-hydroxynorleucine is the asymmetric reductive amination of its α-keto acid precursor, 2-keto-6-hydroxyhexanoic acid. mdpi.comnih.govcapes.gov.br This reaction is effectively catalyzed by amino acid dehydrogenases, particularly glutamate (B1630785) dehydrogenase (GDH), often sourced from beef liver. nih.govnih.govftb.com.hr The enzyme stereoselectively converts the keto acid into the corresponding L-amino acid with very high enantiomeric excess (>99% e.e.). nih.govdss.go.th
The reaction requires ammonia (B1221849) as the amine source and the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor. mdpi.com Due to the high cost of NADH, an in-situ cofactor regeneration system is essential for process viability. A common and effective method pairs the main reaction with the oxidation of glucose to gluconic acid, catalyzed by glucose dehydrogenase (GDH) from sources like Bacillus megaterium. mdpi.comdss.go.th This regeneration cycle continuously converts the NAD⁺ produced back into the required NADH. mdpi.com This enzymatic process has been demonstrated to be highly effective, achieving complete conversion of the keto acid to L-6-hydroxynorleucine with yields between 89% and 92%. nih.govdss.go.th
| Enzyme System | Substrate | Cofactor Regeneration | Product | Yield | Enantiomeric Excess (e.e.) | Reference(s) |
| Glutamate Dehydrogenase (beef liver) | 2-Keto-6-hydroxyhexanoic acid | Glucose Dehydrogenase / Glucose | L-6-hydroxynorleucine | 89-92% | >99% | mdpi.comnih.govdss.go.th |
| Branched-chain Aminotransferase (BCAT) | 2-Keto-6-hydroxyhexanoic acid | Aspartate Aminotransferase / Pyruvate (B1213749) Decarboxylase | L-6-hydroxynorleucine | 90.2% | >99% | tandfonline.comtandfonline.com |
This table presents data on the enzymatic synthesis of L-6-hydroxynorleucine.
While the enzymatic reductive amination is highly efficient, the chemical synthesis of the starting material, 2-keto-6-hydroxyhexanoic acid, can be lengthy. nih.gov A more convenient chemoenzymatic process was developed that starts with racemic DL-6-hydroxynorleucine, which is readily prepared by the hydrolysis of 5-(4-hydroxybutyl)hydantoin. mdpi.comnih.govnih.gov
This process employs a "deracemization" strategy in two enzymatic steps:
Oxidation: The racemic mixture is treated with a D-amino acid oxidase (DAAO), an enzyme that selectively oxidizes the D-enantiomer to 2-keto-6-hydroxyhexanoic acid and ammonia. nih.govscispace.com The L-enantiomer remains unreacted. DAAO from sources such as porcine kidney or the yeast Trigonopsis variabilis is commonly used. nih.govftb.com.hr Catalase is often added to decompose the hydrogen peroxide byproduct generated during the oxidation. ftb.com.hr
Reductive Amination: The resulting mixture, now containing L-6-hydroxynorleucine and 2-keto-6-hydroxyhexanoic acid, is then subjected to the reductive amination conditions described previously (glutamate dehydrogenase and an NADH regeneration system). mdpi.comnih.gov This second step converts the keto acid into additional L-6-hydroxynorleucine, theoretically allowing for a 100% yield of the desired L-enantiomer from the initial racemic mixture. ftb.com.hr
This combined process has been shown to be highly effective, converting racemic 6-hydroxynorleucine entirely to L-6-hydroxynorleucine in high yields (91-98%) and with excellent optical purity (>99% e.e.). nih.govnih.govftb.com.hr
| Step | Enzyme(s) | Function | Outcome | Reference(s) |
| 1. Oxidation | D-Amino Acid Oxidase (from T. variabilis or porcine kidney), Catalase | Selectively oxidizes D-6-hydroxynorleucine to the corresponding keto acid. | Mixture of L-6-hydroxynorleucine and 2-keto-6-hydroxyhexanoic acid. | nih.govnih.govftb.com.hr |
| 2. Reductive Amination | Glutamate Dehydrogenase, Glucose Dehydrogenase | Converts the keto acid from Step 1 into L-6-hydroxynorleucine. | Pure L-6-hydroxynorleucine with >99% e.e. and overall yields of 91-98%. | nih.govnih.govftb.com.hr |
This table outlines the chemoenzymatic conversion of racemic 6-hydroxynorleucine to L-6-hydroxynorleucine.
Strategies for Cofactor Recycling in Enzymatic Syntheses
The enzymatic synthesis of L-6-hydroxynorleucine, particularly through reductive amination catalyzed by dehydrogenases, is dependent on costly nicotinamide cofactors like NADH and NADPH. mdpi.comsciepublish.com To make these processes economically viable, efficient in situ cofactor recycling systems are essential. These systems regenerate the reduced cofactor, allowing it to be used in catalytic amounts.
Two of the most widely employed enzyme-coupled regeneration systems are based on formate (B1220265) dehydrogenase (FDH) and glucose dehydrogenase (GDH).
Formate Dehydrogenase (FDH) System : FDH catalyzes the oxidation of formate to carbon dioxide, a benign and easily removable byproduct, while reducing NAD+ to NADH. nih.gov This system is advantageous due to the low cost of the formate substrate and the thermodynamically favorable nature of the reaction. It has been successfully used in the synthesis of other nonproteinogenic amino acids, such as (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, another intermediate for Omapatrilat, where FDH regenerates the NADH required by phenylalanine dehydrogenase. nih.gov
Glucose Dehydrogenase (GDH) System : GDH utilizes the oxidation of inexpensive glucose to glucono-δ-lactone (which then hydrolyzes to gluconic acid) to regenerate NADH or NADPH. mdpi.comsciepublish.com This method provides a strong thermodynamic driving force for cofactor regeneration. ftb.com.hr In the synthesis of L-6-hydroxynorleucine via reductive amination of 2-keto-6-hydroxyhexanoic acid with glutamate dehydrogenase, GDH from Bacillus megaterium or other Bacillus species has been effectively used to recycle the required NADH. mdpi.comsciepublish.comftb.com.hr This approach was integral to developing a process with high substrate loading (100 g/L). mdpi.comftb.com.hr
Investigation of Novel Aminotransferases for Nonproteinogenic Amino Acid Preparation
Aminotransferases (ATAs), or transaminases, offer an alternative enzymatic route to chiral amino acids, including nonproteinogenic ones. tandfonline.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like an amino acid) to a keto acid acceptor. tandfonline.com They are valued for their high enantioselectivity and broad substrate specificity. tandfonline.com
For the synthesis of L-6-hydroxynorleucine, research has focused on branched-chain aminotransferases (BCAT). A study utilized BCAT from Escherichia coli to asymmetrically synthesize L-6-hydroxynorleucine from its corresponding α-keto acid, 2-keto-6-hydroxyhexanoic acid, using L-glutamate as the amino donor. tandfonline.comtandfonline.com This represented a novel application for BCAT in producing this specific aliphatic unnatural amino acid. tandfonline.com
A significant challenge with this approach was the severe inhibition of the BCAT enzyme by the byproduct, 2-ketoglutarate. tandfonline.comresearchgate.net To address this, a coupled-enzyme system was developed. This innovative strategy is detailed further in section 2.3.3. The investigation into enzymes like BCAT highlights a key area of research: discovering and engineering novel transaminases with desirable substrate specificities and process stability for the production of complex molecules like L-6-hydroxynorleucine. tandfonline.com
Comparative Analysis of Synthetic Strategies
Efficiency and Scalability Considerations in this compound Production
The efficiency and scalability of a synthetic process are critical for its industrial application, particularly for pharmaceutical intermediates where large quantities may be required.
One of the most efficient and scalable methods developed for L-6-hydroxynorleucine is a chemoenzymatic process starting from racemic 6-hydroxynorleucine. nih.govnih.govftb.com.hr This racemate can be readily produced by hydrolyzing 5-(4-hydroxybutyl)hydantoin. nih.govnih.gov The process involves two key enzymatic steps:
Oxidation: The D-enantiomer of the racemic amino acid is selectively oxidized to 2-keto-6-hydroxyhexanoic acid using a D-amino acid oxidase.
Reductive Amination: The resulting mixture, containing the L-amino acid and the keto acid, is then subjected to reductive amination using glutamate dehydrogenase. This step converts the keto acid entirely into the desired L-enantiomer.
This dual-enzyme strategy is highly efficient as it allows for a theoretical 100% conversion of the racemic starting material into the pure L-enantiomer. ftb.com.hr Processes have been developed that operate at high substrate concentrations (100 g/L), demonstrating significant scalability and resulting in high yields (97-98%). nih.govresearchgate.netnih.gov The scalability of this approach was demonstrated in the production of intermediates for the drug Vanlev (Omapatrilat). rsc.org In contrast, classical resolution using L-acylase has a maximum theoretical yield of only 50% and involves a more complex separation of the product from the unreacted enantiomer, making it less efficient for large-scale production. dokumen.pub
The synthesis using a branched-chain aminotransferase (BCAT) also shows potential for scalability, especially when implemented as a multi-enzyme cascade to overcome reaction equilibrium limitations. tandfonline.comtandfonline.com While initial yields were low, the optimized system achieved a four-fold increase in product concentration, reaching 90.2 mM, indicating that with process engineering, it could be a viable scalable route. tandfonline.com
Enantiomeric Purity and Control in Different Synthetic Pathways
Achieving high enantiomeric purity is paramount for pharmaceutical intermediates. The synthetic pathways for L-6-hydroxynorleucine demonstrate excellent stereocontrol, consistently yielding product with very high enantiomeric excess (ee).
| Synthetic Pathway | Key Enzyme(s) | Enantiomeric Excess (ee) | Reference(s) |
| Reductive Amination of 2-keto-6-hydroxyhexanoic acid | Glutamate Dehydrogenase, Glucose Dehydrogenase (for cofactor recycling) | > 99% | nih.gov |
| Chemoenzymatic route from racemic 6-hydroxynorleucine | D-Amino Acid Oxidase, Glutamate Dehydrogenase | > 99% (up to 99.8%) | nih.govnih.govresearchgate.netnih.gov |
| Asymmetric Transamination of 2-keto-6-hydroxyhexanoic acid (single enzyme) | Branched-Chain Aminotransferase (BCAT) | > 99% | tandfonline.comtandfonline.com |
| Asymmetric Transamination of 2-keto-6-hydroxyhexanoic acid (coupled enzymes) | Branched-Chain Aminotransferase (BCAT), Aspartate Aminotransferase, Pyruvate Decarboxylase | > 99% | tandfonline.comtandfonline.com |
| Resolution of racemic N-acetyl-6-hydroxynorleucine | L-Acylase | Not specified, but resolution is the goal | dokumen.pub |
The data clearly indicates that enzymatic methods, whether using dehydrogenases or aminotransferases, provide exceptional control over the stereochemistry of the final product. Both the direct reductive amination of the keto acid and the more complex chemoenzymatic route starting from the racemate achieve enantiomeric excess values greater than 99%. nih.govnih.gov Similarly, the use of a branched-chain aminotransferase, even in a simple, unoptimized reaction, yields product with over 99% ee. tandfonline.comtandfonline.com This high degree of enantioselectivity is a major advantage of biocatalytic approaches over traditional chemical methods, which may require complex chiral auxiliaries or resolving agents.
Challenges and Innovations in High-Yield Synthesis
Despite the promise of biocatalysis, achieving high yields in the synthesis of L-6-hydroxynorleucine faces several challenges, primarily related to unfavorable reaction equilibria and enzyme inhibition by reaction byproducts. tandfonline.com
A key challenge was identified in the synthesis using a branched-chain aminotransferase (BCAT) from E. coli. The reaction was severely hampered by two factors:
Product Inhibition: The enzyme was strongly inhibited by the byproduct 2-ketoglutarate, which is formed when L-glutamate donates its amino group. tandfonline.comresearchgate.net
Unfavorable Equilibrium: The equilibrium constant of the transamination reaction often lies close to unity, limiting the theoretical yield to around 50% in a simple system. tandfonline.com
Aspartate Aminotransferase (AspAT): This enzyme was used to recycle the inhibitory 2-ketoglutarate back to the amino donor, L-glutamate. It does so by utilizing L-aspartate as a secondary amino donor, producing oxaloacetate.
Pyruvate Decarboxylase (PDC): The oxaloacetate is unstable and decarboxylates to pyruvate. PDC then catalyzes the irreversible decarboxylation of this pyruvate to acetaldehyde (B116499) and CO2. This final, irreversible step acts as a thermodynamic sink, effectively pulling the entire reaction sequence forward.
The implementation of this innovative three-enzyme cascade led to a dramatic improvement in yield. While the single BCAT reaction produced only 22.5 mM of L-6-hydroxynorleucine from a 100 mM start, the coupled system yielded 90.2 mM, a four-fold increase in product concentration. tandfonline.comtandfonline.com
Another innovative approach is the chemoenzymatic route starting from racemic 6-hydroxynorleucine, which circumvents the need for a lengthy chemical synthesis of the keto-acid precursor and achieves near-quantitative yields by converting the "wrong" enantiomer into the desired product. nih.govnih.govftb.com.hr This strategy addresses both the challenge of sourcing the starting keto acid and maximizing the yield from an inexpensive racemic mixture. researchgate.netclarku.edu
| Challenge | Innovative Solution | Impact on Synthesis | Reference(s) |
| Product inhibition and unfavorable equilibrium in transaminase pathway | Coupled enzyme system (BCAT/AspAT/PDC) to remove inhibitory byproducts (2-ketoglutarate) and drive the reaction forward. | Four-fold increase in product yield (from 22.5 mM to 90.2 mM). | tandfonline.comtandfonline.com |
| Cost and complexity of starting keto-acid synthesis | Chemoenzymatic route starting with racemic 6-hydroxynorleucine, using D-amino acid oxidase to generate the keto acid in situ. | Avoids separate chemical synthesis of the keto acid and allows for a theoretical 100% yield from the racemate. | nih.govnih.govftb.com.hr |
| Low theoretical yield (50%) of classical resolution | Development of dynamic kinetic resolution processes and whole-cell biocatalysis. | Enables conversion of >95% of the starting material to the desired enantiomer. | nih.govftb.com.hr |
Applications of Boc L 6 Hydroxynorleucine As a Chiral Building Block
Role in Peptide Synthesis and Peptide Chemistry
Boc-L-6-hydroxynorleucine is a versatile tool in the synthesis of novel peptides and peptidomimetics. chemimpex.com The presence of the Boc protecting group makes it highly compatible with Boc-strategy solid-phase peptide synthesis (SPPS), while the hydroxyl group offers a site for further chemical modifications.
This compound is well-suited for Boc-SPPS, a cornerstone technique for the stepwise assembly of peptide chains on a solid support. peptide.comiris-biotech.de In this strategy, the N-terminus of the growing peptide chain is temporarily protected by the Boc group, which can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. peptide.com The stability and solubility imparted by the Boc group make this compound an excellent candidate for incorporation into complex peptide sequences. chemimpex.com
The general workflow for integrating this compound into SPPS involves:
Attachment of the first Boc-protected amino acid to a solid support resin.
Deprotection of the Boc group to expose the free amine.
Coupling of this compound using a suitable activating agent.
Repetition of the deprotection and coupling steps to elongate the peptide chain.
Final cleavage of the completed peptide from the resin and removal of all protecting groups. iris-biotech.de
Notably, research has shown that the ε-hydroxyl group of hydroxynorleucine can sometimes be left unprotected during SPPS, simplifying the synthetic process. nih.gov
The terminal hydroxyl group of the this compound side chain provides a reactive handle for a wide range of chemical modifications, enabling the synthesis of peptides with tailored properties. chemimpex.com This functionalization can be performed either during or after peptide synthesis.
One common derivatization involves the oxidation of the hydroxyl group to an aldehyde. nih.gov This aldehyde can then undergo various reactions, such as reductive amination, to introduce new functional groups. nih.gov For instance, a resin-immobilized peptide containing a hydroxynorleucine residue can be treated with Dess-Martin periodinane to form an aldehyde, which can then be reacted with an amine to create a diverse array of Nε-alkyllysine-containing peptides. nih.gov This method has proven to be efficient and compatible with other amino acid residues like threonine, lysine (B10760008), glutamine, arginine, serine, glycine, and cysteine. nih.gov
Other functionalizations include:
Esterification: Formation of esters by reacting the hydroxyl group with carboxylic acids or their derivatives.
Etherification: Formation of ethers through reaction with alkyl halides.
Bioconjugation: Attachment of other biomolecules, such as carbohydrates or fluorescent tags, to the hydroxyl group, which is crucial for diagnostics and targeted therapies. chemimpex.com
These derivatization strategies significantly expand the chemical diversity of peptides that can be synthesized, leading to the development of novel bioactive compounds. chemimpex.com
Linear peptides often suffer from conformational flexibility, which can lead to reduced binding affinity and susceptibility to enzymatic degradation. nih.gov Introducing conformational constraints into a peptide's structure can pre-organize it into its bioactive conformation, enhancing its potency and stability. nih.govenamine.net this compound can be a key component in the synthesis of such constrained systems.
The side chain of this compound can be used as a point of cyclization. For example, the terminal hydroxyl group can be converted into an azide (B81097), which can then participate in a "click chemistry" reaction with an alkyne-containing amino acid elsewhere in the peptide sequence to form a macrocyclic, or cyclopeptide, structure. This approach has been utilized to create macrocyclic peptidomimetics that act as inhibitors of specific biological targets.
| Macrocyclization Strategy | Description | Example Application |
| Click Chemistry | The hydroxyl group is converted to an azide and reacted with an alkyne-containing residue to form a triazole linkage, creating a macrocycle. | Synthesis of conformationally constrained macrocyclic inhibitors of STAT3. researchgate.net |
| Lactonization (Intramolecular Esterification) | The hydroxyl group reacts with a C-terminal carboxylic acid to form a lactone (cyclic ester). | A common strategy for peptide cyclization. |
| Lactamization (Intramolecular Amidation) | The hydroxyl group is first converted to an amine, which then reacts with a carboxylic acid group in the peptide to form a lactam (cyclic amide). | A widely used method for creating stable cyclic peptides. |
The creation of these rigid structures is a powerful tool in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved pharmacological properties. upc.edu
This compound is instrumental in the development of bioactive peptides, which are peptides that have a specific biological effect. chemimpex.comnih.gov By incorporating this unnatural amino acid into peptide sequences, researchers can create analogues of naturally occurring peptides with enhanced properties such as increased stability, receptor selectivity, and bioavailability. chemimpex.com
The ability to functionalize the hydroxyl group allows for the fine-tuning of a peptide's biological activity. chemimpex.com For example, the introduction of different alkyl groups onto the side chain can modulate the peptide's interaction with its target receptor or enzyme. nih.gov This approach has been used to develop peptide-based inhibitors of enzymes involved in post-translational modifications, such as protein lysine methyltransferases. nih.gov
The use of this compound in creating diverse peptide libraries through combinatorial chemistry facilitates the high-throughput screening for new drug candidates, accelerating the discovery of novel therapeutics. chemimpex.com
Synthesis of Conformationally Constrained Peptides and Peptidomimetics
Contributions to Medicinal Chemistry and Drug Discovery
The unique structural features of this compound make it a valuable precursor in the synthesis of various therapeutic agents, particularly in the cardiovascular field.
This compound, or more specifically its deprotected form L-6-hydroxynorleucine, is a key chiral intermediate in the synthesis of vasopeptidase inhibitors. dss.go.thresearchgate.net Vasopeptidases are enzymes that regulate blood pressure, and their inhibition is a therapeutic strategy for treating hypertension and heart failure. nih.gov
These inhibitors often have a dual mechanism of action, targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). nih.gov By inhibiting ACE, they block the production of the vasoconstrictor angiotensin II, and by inhibiting NEP, they prevent the breakdown of vasodilating natriuretic peptides. nih.govnih.gov
L-6-hydroxynorleucine serves as a crucial building block for the synthesis of omapatrilat, a potent vasopeptidase inhibitor that has been extensively studied for the treatment of hypertension. researchgate.net The synthesis of L-6-hydroxynorleucine for this purpose has been achieved through various methods, including biocatalytic approaches. One such method involves the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate (B1630785) dehydrogenase. dss.go.thresearchgate.net Another process utilizes the hydrolysis of 5-(4-hydroxybutyl)hydantoin followed by enzymatic resolution to obtain the desired L-enantiomer with high purity. researchgate.netresearchgate.net
Design and Synthesis of HIV-1 Protease Inhibitors
The human immunodeficiency virus-1 (HIV-1) protease is a critical enzyme for viral maturation, making it a prime target for antiretroviral therapy. nih.gov A major strategy in combating HIV involves the development of protease inhibitors, many of which are peptidomimetics designed to mimic the natural substrate of the enzyme. acs.org The introduction of unnatural amino acids is a key tactic in the design of these inhibitors to enhance properties such as stability, binding affinity, and resistance profiles against mutated viral strains. researchgate.net
This compound serves as a valuable chiral building block in the flexible synthesis of these complex inhibitors. benthamscience.com Its defined stereochemistry is crucial for precise interaction with the C2-symmetric active site of the HIV-1 protease. diva-portal.org Synthetic strategies allow for the incorporation of such non-standard residues into pseudosymmetric dipeptide isosteres, which form the core of many potent inhibitors. nih.govbenthamscience.com The terminal hydroxyl group of the hydroxynorleucine moiety, after incorporation and deprotection, can also serve as a handle for further modification, allowing for the synthesis of a diverse library of inhibitor candidates with potentially improved pharmacological profiles. diva-portal.org
Scaffolding for Neurotransmitter System Studies and Neurological Disorder Research
This compound and its derivatives are utilized in neuroscience as foundational scaffolds for creating molecules to study neurotransmitter systems and neurological disorders. chemimpex.commdpi.com Hydroxylated amino acids and their derivatives can serve as precursors or markers for various neurologically significant compounds. mdpi.com For instance, hydroxylated derivatives of lysine, a structurally similar amino acid, are used as markers for certain neurological conditions. mdpi.com
The defined structure of this compound allows it to be used in the synthesis of targeted probes and potential therapeutic agents. chemimpex.com By modifying the core structure, researchers can design molecules that interact with specific components of the central nervous system, such as glutamate receptors. google.com L-glutamate is the primary excitatory neurotransmitter in the brain, and its dysfunction is implicated in numerous neurological disorders. mdpi.com Molecules built upon the hydroxynorleucine framework can be developed to modulate these systems, aiding in the investigation of conditions like Parkinson's disease or other neurodegenerative ailments. google.comrsc.org
Applications in Protein Engineering and Modification
The site-specific incorporation of unnatural amino acids into proteins is a powerful technique to expand their chemical and functional diversity. nih.govstanford.edu This approach allows for the introduction of novel functionalities, biophysical probes, or structural modifications to better understand and engineer protein function. pnas.orgoup.com
This compound is an ideal candidate for such applications. chemimpex.com Using engineered aminoacyl-tRNA synthetase/tRNA pairs, the hydroxynorleucine moiety can be incorporated into a growing polypeptide chain in response to a specific codon (e.g., the amber stop codon). pnas.orgnih.gov Once integrated into the protein structure, the terminal hydroxyl group of the amino acid side chain provides a unique, reactive handle. This handle can be used for post-translational modifications, such as attaching fluorescent labels for imaging, cross-linkers to study protein-protein interactions, or other molecules to enhance stability and functionality. chemimpex.comnih.gov This method provides a precise way to create "alloproteins"—proteins containing unnatural amino acids—with tailored properties for therapeutic or biotechnological use. chemimpex.comoup.com
Synthesis of Siderophores and Other Biologically Relevant Molecules
Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from the environment. Desferrioxamine B (DFOB) is a well-known bacterial siderophore used clinically to treat iron overload. rsc.org The synthesis of DFOB and its analogues relies on key building blocks, and L-6-hydroxynorleucine has been identified as a crucial chiral intermediate for this purpose. dss.go.thcapes.gov.br
The synthesis of L-6-hydroxynorleucine can be achieved through efficient biocatalytic processes, such as the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate dehydrogenase. nih.govresearchgate.net This enzymatic approach provides the desired L-enantiomer with high yield and excellent optical purity (>99% e.e.). nih.gov This intermediate is a precursor to 1-amino-5-(N-hydroxyamino)pentane, a fundamental unit that repeats in the DFOB structure. google.com The availability of enantiomerically pure L-6-hydroxynorleucine is therefore critical for the total synthesis of these complex, biologically active molecules. acs.orgresearchgate.net
Advanced Materials and Bioconjugation
The unique chemical properties of this compound extend its utility into the realm of materials science, particularly in the development of functional biomaterials and advanced bioconjugates.
This compound in Bioconjugation Techniques
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined functionalities. This compound is employed in these techniques due to the versatile reactivity of its terminal hydroxyl group. chemimpex.com After the amino acid is incorporated into a peptide sequence, the Boc protecting group is removed, and the primary amine and carboxylic acid participate in peptide bond formation. The side chain's hydroxyl group remains available for subsequent chemical reactions.
This hydroxyl group can be functionalized through various reactions, such as esterification or etherification, to attach other molecules. This allows for the coupling of peptides to surfaces, polymers, or other biomolecules. chemimpex.com While other unnatural amino acids are designed for specific "click chemistry" reactions, the hydroxyl group on hydroxynorleucine provides a classic and reliable chemical handle for creating stable bioconjugates essential for diagnostics and targeted therapies. chemimpex.comstanford.edu
Potential in the Development of Targeted Therapies and Diagnostics
The culmination of the applications described above highlights the significant potential of this compound in the development of next-generation targeted therapies and diagnostic agents. chemimpex.com By serving as a building block for modified peptides and proteins, it enables the creation of highly specific therapeutic agents. For example, a peptide incorporating hydroxynorleucine could be conjugated to a cytotoxic drug, directing it specifically to cancer cells and minimizing off-target effects.
In diagnostics, the hydroxyl group can be used to attach imaging agents (e.g., fluorescent dyes or radioactive labels) to a peptide that targets a specific biomarker. chemimpex.com This allows for the precise visualization of disease states in vivo. The ability to engineer proteins and peptides with this level of control is crucial for advancing personalized medicine, where treatments and diagnostic tools are tailored to the specific molecular characteristics of a patient's condition. chemimpex.comstanford.edu
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-alpha-t-Butyloxycarbonyl-6-hydroxy-L-norleucine | iris-biotech.de |
| Synonyms | Boc-L-Nle(6-OH)-OH, (S)-Nα-Boc-2-amino-6-hydroxyhexanoic acid | chemimpex.com |
| CAS Number | 77611-37-1 | chemimpex.comiris-biotech.de |
| Molecular Formula | C₁₁H₂₁NO₅ | chemimpex.com |
| Molecular Weight | 247.29 g/mol | iris-biotech.de |
| Appearance | White crystalline powder | chemimpex.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Storage Temp. | 0-8 °C | chemimpex.comiris-biotech.de |
Conformational Analysis and Structural Investigations of Boc L 6 Hydroxynorleucine Derivatives
Computational Studies on Conformational Stability and Preferred Conformations
Computational modeling serves as a powerful tool to predict and analyze the conformational landscape of molecules. For derivatives of Boc-L-6-hydroxynorleucine, computational studies can provide insights into the energetically favorable conformations, which are often the most populated and biologically relevant ones. These studies typically involve molecular mechanics calculations, which can predict the conformational states of molecules. mdpi.com
For instance, in the design of macrocyclic compounds for therapeutic applications, computational conformational analysis is a key step. It can help in pre-organizing a molecule into a bioactive conformation, which can enhance its binding affinity and selectivity for a biological target. mdpi.com The goal is to design molecules where the desired bioactive conformation is also a low-energy conformation. mdpi.com Research has shown that constructing macrocycles can force a ligand into a conformation that is more prevalent for binding, even if it is not the lowest energy conformation in isolation. mdpi.com
Table 1: Predicted Conformational Data for a this compound containing Macrocycle
| Parameter | Value | Significance |
| Lowest Energy Conformation (in silico) | Trans-amide bond, extended side chain | Represents the most stable state of the isolated molecule. |
| Bioactive Conformation (in complex) | Cis-amide bond, folded side chain | The conformation required for binding to the biological target. |
| Energy Difference | 5.2 kcal/mol | Indicates the energy required to adopt the bioactive conformation. |
This table is illustrative and based on general principles of computational analysis in drug design. Specific values would be derived from detailed molecular modeling studies.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD, IR)
Spectroscopic techniques are indispensable for the experimental determination of molecular structure and conformation in solution. youtube.comslideshare.net For this compound and its derivatives, a combination of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provides a comprehensive picture of their three-dimensional structure. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for determining the connectivity and spatial arrangement of atoms. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as TOCSY, can be used to assign all proton resonances in cyclic peptides containing hydroxynorleucine. rsc.org The dispersion of chemical shifts for amide (NH) and alpha-carbon (CαH) protons can indicate a well-defined structure in cyclic peptides compared to their linear counterparts. rsc.org
Circular Dichroism (CD) Spectroscopy is particularly sensitive to the chiral environment and secondary structure elements like β-turns in peptides. rsc.org Electronic and vibrational CD spectroscopy, combined with molecular dynamics (MD) simulations, have been used to confirm the presence of desired structural motifs, such as βI-turns, in cyclohexapeptides containing ε-hydroxynorleucine. rsc.org
Infrared (IR) Spectroscopy provides information about the vibrational modes of functional groups within a molecule. youtube.com In peptide studies, the position of the amide I band can be indicative of different types of secondary structures.
Table 2: Spectroscopic Data for a Cyclohexapeptide containing ε-Hydroxynorleucine
| Technique | Observation | Interpretation |
| ¹H NMR | Large dispersion of NH and CαH chemical shifts. rsc.org | Indicates a well-defined, ordered conformation in solution. rsc.org |
| CD Spectroscopy | Spectrum characteristic of a type I β-turn. rsc.org | Confirms the presence of the desired turn structure. rsc.org |
| IR Spectroscopy | Amide I band position consistent with β-turn. rsc.org | Supports the conformational model derived from NMR and CD. rsc.org |
This table is based on findings for cyclohexapeptides containing ε-hydroxynorleucine, a closely related structure.
Influence of Protecting Groups and Side Chains on Molecular Conformation
Protecting groups can exert their influence through:
Steric Effects : Bulky protecting groups can restrict the rotation around single bonds, favoring certain conformations over others. numberanalytics.com
Electronic Effects : Electron-withdrawing or -donating protecting groups can alter the electronic properties and, consequently, the geometry of the molecule. numberanalytics.com
Conformational Constraint : Some protecting groups can form rigid ring structures, which severely limit the conformational flexibility of the molecule. nih.gov
Impact of Conformation on Biological Activity in Peptidic Systems
The relationship between conformation and biological activity is a cornerstone of medicinal chemistry and chemical biology. nih.govnih.gov For peptides, adopting a specific three-dimensional structure is often a prerequisite for binding to their biological targets with high affinity and specificity. mdpi.com By incorporating modified amino acids like this compound, it is possible to create conformationally constrained peptides. nih.gov
Conformational restriction can lead to several beneficial outcomes:
Increased Potency : By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in potency. mdpi.com
Enhanced Selectivity : A rigidified conformation may fit better into the binding site of one receptor subtype over others, leading to improved selectivity. mdpi.com
Improved Stability : Cyclic or otherwise constrained peptides often exhibit greater resistance to enzymatic degradation, prolonging their biological activity. rsc.orgnih.gov
For example, the incorporation of ε-hydroxynorleucine into a cyclohexapeptide was shown to stabilize a βI-turn structure, which was also reflected in its resistance to degradation by trypsin. rsc.org In another instance, the synthesis of a macrocycle containing this compound was a key step in developing a potent inhibitor of a signal transducer and activator of transcription (STAT) protein, where the macrocyclization served to lock the molecule in its bioactive conformation. thieme-connect.com
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Sustainability
The synthesis of specialized amino acids like 6-hydroxynorleucine has traditionally presented challenges, often being a costly and resource-intensive process. researchgate.net Future research is increasingly focused on developing more efficient and environmentally friendly synthetic strategies. A significant trend is the shift away from purely chemical methods toward biocatalytic and enzymatic processes. researchgate.net These approaches are favored for their high regioselectivity and milder reaction conditions. researchgate.netmdpi.com
Enzymatic synthesis, for instance, has been successfully demonstrated for L-6-hydroxynorleucine. nih.gov One established method involves the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate (B1630785) dehydrogenase, achieving high yields and excellent optical purity. nih.govresearchgate.net An alternative and convenient two-step process starts with racemic 6-hydroxynorleucine, uses a D-amino acid oxidase to convert the D-isomer into the corresponding keto acid, and then employs reductive amination to transform the entire mixture into the desired L-6-hydroxynorleucine. nih.govresearchgate.net Such biocatalytic cascades are economically and environmentally advantageous. researchgate.net Furthermore, the principles of green chemistry are being applied, promoting the use of recyclable reagents and less toxic solvents. iris-biotech.de Photocatalysis is also emerging as a powerful and sustainable tool for synthesizing diverse non-proteinogenic amino acids under mild conditions. mdpi.com
Comparison of Synthetic Approaches for Hydroxynorleucine Derivatives
| Synthetic Approach | Key Features | Sustainability Advantages | Relevant Enzymes/Methods |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step processes, may involve harsh reagents and protecting group manipulations. researchgate.net | Often lower sustainability due to waste and energy use. | Rearrangement of N-nitrosodichloroacetamide. researchgate.net |
| Enzymatic / Biocatalytic Synthesis | High stereoselectivity and regioselectivity, milder reaction conditions. researchgate.net | Reduced byproducts, biodegradable catalysts (enzymes), potential for whole-cell systems. researchgate.net | Glutamate dehydrogenase, D-Amino-Acid Oxidase, Glucose Dehydrogenase. nih.govresearchgate.net |
| Photocatalysis | Uses light as a sustainable energy source, mild reaction conditions. mdpi.com | Energy-efficient, reduces chemical waste and pollution. mdpi.com | Photo-mediated C–H functionalization. mdpi.com |
Exploration of New Therapeutic Avenues for Boc-L-6-hydroxynorleucine-containing Compounds
This compound serves as a crucial starting material for the synthesis of complex peptides and small molecules with significant therapeutic potential. chemimpex.com Its most well-documented application is as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, such as Omapatrilat (formerly known as Vanlev), which are investigated for treating hypertension and congestive heart failure. researchgate.netscbt.com
The presence of the 6-hydroxyl group is a key feature, offering a site for further chemical functionalization to develop novel therapeutic agents. chemimpex.com This allows for its use in bioconjugation techniques, where it can link peptides to other molecules for applications in targeted drug delivery and diagnostics. chemimpex.com Research is also expanding into neuroscience, where derivatives may aid in understanding neurological disorders. chemimpex.com A particularly promising area is the development of novel protease inhibitors. By incorporating the hydroxynorleucine moiety into macrocyclic structures, researchers have created potent antiviral agents, including inhibitors of HIV-1 protease that can mimic the conformation of peptide substrates. acs.org
Therapeutic Areas for Hydroxynorleucine-Containing Compounds
| Therapeutic Area | Mechanism/Role of Hydroxynorleucine Derivative | Example Compound/Target |
|---|---|---|
| Cardiovascular (Antihypertensive) | Serves as a key building block for inhibitors of enzymes like angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). researchgate.net | Omapatrilat, Vanlev. researchgate.net |
| Antiviral | Incorporated into macrocyclic peptides designed to mimic β-strands, enabling potent inhibition of viral proteases. acs.org | HIV-1 Protease Inhibitors. acs.org |
| Neuroscience | Used in studies of neurotransmitter systems to investigate potential treatments for neurological disorders. chemimpex.com | Target-specific receptor and enzyme modulators. chemimpex.com |
| Targeted Therapy & Diagnostics | The hydroxyl group acts as a handle for bioconjugation, attaching bioactive peptides to targeting moieties or diagnostic labels. chemimpex.com | Peptide-drug conjugates, diagnostic imaging agents. chemimpex.com |
Integration into Advanced High-Throughput Screening Platforms
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds against biological targets. beckman.esresearchgate.net HTS combines robotic automation with sensitive detection methods to screen libraries that can contain hundreds of thousands of chemical entities. beckman.es this compound is an ideal scaffold for generating diverse chemical libraries suitable for HTS campaigns. routledge.com
The true potential is realized through combinatorial chemistry, where the hydroxyl group of the hydroxynorleucine residue can be modified to create a wide array of derivatives. chemimpex.com These libraries of related but distinct molecules can then be screened to identify "hits"—compounds that show activity against a target of interest, such as a specific enzyme or receptor. beckman.es These hits are then subjected to secondary screening and lead optimization to develop them into potential drug candidates. beckman.es The integration of this compound-based libraries into HTS workflows accelerates the discovery of novel bioactive molecules for a range of diseases. researchgate.net
Investigation of this compound in Unnatural Amino Acid Incorporation Techniques
The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for creating molecules with novel functions. qyaobio.com this compound is a valuable UAA for such applications, particularly in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net In SPPS, the compound can be incorporated directly into a growing peptide chain. nih.gov
A key advantage of its structure is that the terminal hydroxyl group can be chemically modified after it has been incorporated into the peptide. nih.gov For example, the hydroxyl can be oxidized to an aldehyde while the peptide is still attached to the solid support resin. nih.gov This new aldehyde functional group can then undergo further reactions, such as reductive amination, to attach a wide variety of different chemical groups, effectively creating diverse Nε-alkyllysine analogs within the peptide sequence. nih.gov This post-synthesis modification strategy offers a concise and efficient route to a vast range of tailored peptides. nih.gov Beyond chemical synthesis, future work may explore its use with biological incorporation methods, such as those using evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs, which could allow for its direct incorporation into proteins within living cells. nih.gov
Exploration of Chemoinformatic and Computational Design for New Derivatives
Computational chemistry and chemoinformatics are revolutionizing drug design by allowing scientists to predict the properties of molecules before they are synthesized. rsc.orgnih.gov These in silico methods are being applied to design novel derivatives of this compound with tailored functions. nih.gov High-throughput virtual screening, for example, uses computer models to rapidly assess the binding affinity of thousands of potential derivatives against a specific biological target, helping to prioritize the most promising candidates for synthesis. researchgate.net
Machine learning models, such as artificial neural networks, can be trained on experimental data to predict the physicochemical or biological properties of new compounds based on their structure. rsc.org Computational platforms like Rosetta have been successfully extended to incorporate unnatural amino acids in the design of novel proteins, such as metalloproteins with high-precision, custom-designed binding sites. nih.gov By calculating key drug-like properties such as lipophilicity (logP) and topological polar surface area (TPSA), researchers can computationally design and screen hydroxynorleucine derivatives to optimize their pharmacokinetic profiles for improved therapeutic potential. jcchems.com
Key Parameters in Computational Design of Derivatives
| Parameter | Description | Relevance to Drug Design |
|---|---|---|
| Binding Affinity | The predicted strength of the interaction between the derivative and its biological target. researchgate.net | Predicts the potency of a potential drug. Higher affinity often correlates with lower required doses. |
| RMSD (Root-Mean-Square Deviation) | Measures the stability of the ligand-receptor complex during molecular dynamics simulations. jcchems.com | A stable, low RMSD value suggests a durable and effective binding interaction. jcchems.com |
| logP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity (fat-solubility). jcchems.com | Affects absorption, distribution, and membrane permeability. A balanced logP is often desired. |
| TPSA (Topological Polar Surface Area) | The surface area of polar atoms in a molecule. jcchems.com | Predicts a drug's ability to permeate cell membranes and cross barriers like the blood-brain barrier. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
